Technical Guide: Structural Elucidation of 5-Bromo-4-methylpyridine-2-carboxamide
The following technical guide is structured to serve as a definitive reference for the structural elucidation of 5-Bromo-4-methylpyridine-2-carboxamide . It moves beyond basic spectral listing to provide the deductive lo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for the structural elucidation of 5-Bromo-4-methylpyridine-2-carboxamide . It moves beyond basic spectral listing to provide the deductive logic required for regulatory filing and quality control in pharmaceutical development.[1]
Executive Summary
In kinase inhibitor development, the 5-Bromo-4-methylpyridine-2-carboxamide scaffold is a high-value intermediate.[1][2] The bromine handle at C5 allows for Suzuki-Miyaura coupling, while the C2-amide provides a hydrogen-bond donor/acceptor motif critical for ATP-pocket binding.[1][2]
However, the synthesis of substituted pyridines often yields regioisomeric mixtures (e.g., 3-bromo vs. 5-bromo isomers) that are difficult to separate by standard HPLC.[1][2] Unambiguous structural confirmation is mandatory. This guide details the specific NMR logic required to distinguish the target molecule from its isomers, utilizing the unique coupling patterns of the pyridine ring.
Synthetic Context & Impurity Profile
To interpret the spectra correctly, one must understand the genesis of the sample. This molecule is typically synthesized via two primary routes:
Radical Bromination/Hydrolysis: Starting from 2-cyano-4-methylpyridine.
Risk: Bromination can occur at the benzylic methyl group (impurity: 2-cyano-4-(bromomethyl)pyridine).[1][2]
Electrophilic Aromatic Substitution: Bromination of 4-methylpyridine-2-carboxamide.
Risk: Regioisomers.[1][2][3][4][5] The directing effects of the amide (electron-withdrawing, meta-director) and methyl (electron-donating, ortho/para-director) compete.[2]
Target: 5-Bromo (ortho to methyl, beta to nitrogen).[1][2][6]
Impurity: 3-Bromo (ortho to amide, beta to nitrogen).[1][2]
Analytical Strategy: The Elucidation Workflow
The following workflow ensures a self-validating dataset.
) often causes the amide protons () to broaden or disappear due to exchange. DMSO stabilizes the amide rotamers via hydrogen bonding, yielding distinct doublets or broad singlets for the protons, which aids in integration.
Concentration: 10-15 mg in 0.6 mL solvent.
Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming artifacts on the aromatic singlets.
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative text on NOESY/HMBC interpretation).
Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Standard reference for Pyridine coupling constants).
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 18616196, 5-Bromo-4-methylpyrimidin-2-amine (Analogous coupling systems).[1][2]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Canonical reference for Mass Spec isotope patterns).
Technical Whitepaper: 5-Bromo-4-methylpyridine-2-carboxamide Safety & Handling Guide
Executive Summary & Molecule Identity 5-Bromo-4-methylpyridine-2-carboxamide is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and complex bioactive scaffolds. Unlike generic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Identity
5-Bromo-4-methylpyridine-2-carboxamide is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and complex bioactive scaffolds. Unlike generic reagents, its dual functionality—an electrophilic bromine handle and a hydrogen-bond-donating amide—requires specific handling protocols to preserve chemical integrity and ensure operator safety.
This guide moves beyond standard compliance, offering a mechanistic understanding of the molecule's reactivity, storage stability, and emergency response protocols.
Chemical Identity Table
Parameter
Specification
Chemical Name
5-Bromo-4-methylpyridine-2-carboxamide
CAS Number
1809158-16-4
Molecular Formula
C₇H₇BrN₂O
Molecular Weight
215.05 g/mol
Physical State
White to off-white solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in DCM/Water
While standard SDSs list hazards, they rarely explain the causality. This molecule presents specific risks due to its pyridine core and amide functionality.
GHS Classification (Self-Validating Assessment)
Based on Structure-Activity Relationship (SAR) analysis of analogous halogenated picolinamides:
Signal Word:WARNING
Skin Corrosion/Irritation (Category 2): The pyridine nitrogen can act as a weak base, potentially irritating the acid mantle of the skin.
Serious Eye Damage/Irritation (Category 2A): Fine particulates are abrasive and chemically irritating to mucous membranes.
STOT - Single Exposure (Category 3): Respiratory tract irritation is common with halogenated pyridine dusts.
Reactivity Hazards
Amide Hydrolysis: In the presence of strong acids or bases, the C-2 carboxamide group is susceptible to hydrolysis, reverting to the parent acid (CAS 886365-02-2), altering stoichiometry in downstream reactions.
Lithium-Halogen Exchange: The C-5 bromine atom is highly reactive toward organolithium reagents (e.g., n-BuLi). Warning: Exothermic runaway is possible if moisture is present during metalation reactions.
Safe Handling & Experimental Integration
This section outlines protocols designed to validate the material's quality before use and ensure safe integration into synthesis workflows.
Pre-Reaction Verification (Quality Control)
Before committing this intermediate to high-value steps (e.g., Suzuki-Miyaura coupling), verify identity using the following self-validating NMR markers:
¹H NMR (DMSO-d₆):
δ ~2.3-2.4 ppm: Singlet (3H) corresponding to the C-4 Methyl group.
δ ~7.5-8.5 ppm: Two distinct broad singlets corresponding to the Amide NH₂ protons (non-equivalent due to restricted rotation).
Aromatic Region: Two singlets (or weak doublets) for the pyridine ring protons at C-3 and C-6 positions.
Synthesis Integration Workflow
The following diagram illustrates the standard workflow for utilizing this scaffold, highlighting critical safety decision points.
Figure 1: Logic flow for integrating 5-Bromo-4-methylpyridine-2-carboxamide into drug discovery workflows.
Storage Protocol[2]
Temperature: Store at 2–8°C (Refrigerate).
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent amide hydrolysis.
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the C-Br bond.
Emergency Response & First Aid
This protocol prioritizes neutralization and rapid decontamination.
Exposure Response Decision Tree
Figure 2: Immediate response protocols for accidental exposure.
Firefighting Measures
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets , as this may aerosolize the toxic dust.
Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx), Hydrogen Bromide (HBr), and Carbon Monoxide (CO). Firefighters must wear full SCBA.
Environmental & Disposal Considerations
As a halogenated pyridine, this compound poses a risk of bioaccumulation if released into waterways.
Segregation: Do not mix with general organic waste. Segregate into "Halogenated Organic Solvents/Solids" waste streams.
Neutralization: For small spills, absorb with vermiculite or sand. Do not use sawdust (potential fire hazard with oxidizers).
Destruction: High-temperature incineration equipped with a scrubber for HBr gas is the only approved disposal method.
References
GLR Innovations. (2025). Product Catalog: 5-Bromo-4-methylpyridine-2-carboxamide (CAS 1809158-16-4). ChemBuyersGuide. Link
PubChem. (2025). 5-Bromo-4-methylpyridine-2-carboxylic acid (Parent Acid Data). National Library of Medicine. Link
Pipzine Chemicals. (2026). Applications of 5-Bromo-4-methylpyridine-2-carboxylic acid in Medicinal Chemistry. Link
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Link
Foundational
Technical Monograph: 5-Bromo-4-methylpyridine-2-carboxamide in Medicinal Chemistry
Executive Summary 5-Bromo-4-methylpyridine-2-carboxamide (CAS: 1809158-16-4) is a high-value heterocyclic scaffold used extensively in modern drug discovery and agrochemical development. Functioning as a "privileged stru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-4-methylpyridine-2-carboxamide (CAS: 1809158-16-4) is a high-value heterocyclic scaffold used extensively in modern drug discovery and agrochemical development. Functioning as a "privileged structure," it serves as a critical intermediate for the synthesis of kinase inhibitors (specifically p38 MAPK and VEGFR pathways) and P2X7 receptor antagonists.
Its chemical utility is defined by two orthogonal reactive handles:
C5-Bromine: A versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), allowing for the rapid elaboration of biaryl systems.
C2-Carboxamide: A robust hydrogen-bonding motif that frequently acts as a "hinge binder" in ATP-competitive kinase inhibitors, anchoring the molecule within the active site.
This guide provides a comprehensive technical overview of its physicochemical properties, synthetic pathways, and application in high-throughput medicinal chemistry.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calc)
~1.5 (Pyridine N), ~14.5 (Amide N-H)
Synthetic Pathways & Production
The synthesis of 5-Bromo-4-methylpyridine-2-carboxamide typically proceeds from commercially available 2-amino-4-methylpyridine . The workflow requires careful control of regioselectivity during the bromination step to ensure substitution at the C5 position rather than C3.
Procedure: Dissolve the starting material in DMF and cool to 0°C. Add NBS portion-wise to maintain temperature <5°C. Stir at room temperature for 12 hours.
Workup: Pour into ice water. The product, 2-Amino-5-bromo-4-methylpyridine , precipitates as a solid. Filter and wash with water.[1]
Critical Control: Temperature control is vital to prevent di-bromination.
Procedure: Perform a Sandmeyer reaction to convert the amino group to a nitrile (cyano) group.
Hydrolysis: The resulting nitrile is hydrolyzed using basic hydrogen peroxide (H₂O₂/NaOH) or controlled acid hydrolysis to yield the primary amide, 5-Bromo-4-methylpyridine-2-carboxamide .
Medicinal Chemistry Applications
This scaffold is ubiquitous in Fragment-Based Drug Design (FBDD) . The pyridine nitrogen and the amide protons form a "donor-acceptor" motif that mimics the adenine ring of ATP, making it an ideal core for kinase inhibitors.
Structure-Activity Relationship (SAR) Logic[14]
Position 2 (Carboxamide): Engages in bidentate hydrogen bonding with the hinge region of kinase enzymes (e.g., Glu/Met residues).
Position 4 (Methyl): Fills the hydrophobic pocket (gatekeeper region), improving selectivity and lipophilicity.
Position 5 (Bromine): The "Exit Vector." This is the site for library expansion via cross-coupling to introduce solubilizing groups or aromatic tails that extend into the solvent-exposed region.
Experimental Workflow: Suzuki-Miyaura Coupling
Objective: To couple an aryl boronic acid to the C5 position.
Setup: In a microwave vial, combine:
5-Bromo-4-methylpyridine-2-carboxamide (1.0 eq)
Aryl Boronic Acid (1.2 eq)
Pd(dppf)Cl₂·DCM (0.05 eq)
Na₂CO₃ (2.0 M aq solution, 3.0 eq)
Dioxane (10 vol)
Reaction: Degas with Argon for 5 mins. Heat at 90°C for 4 hours (or 120°C for 30 min in microwave).
Purification: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (0-5% MeOH in DCM).
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the bromide can be light-sensitive over long periods.
References
Pipzine Chemicals. (2026).[3][4] 5-Bromo-4-methylpyridine-2-carboxylic acid: Technical Data and Applications. Retrieved from
BLD Pharm. (2025).[5] Product Monograph: 5-Bromo-4-methylpicolinamide (CAS 1809158-16-4).[6] Retrieved from
Sigma-Aldrich. (2025).[7] Safety Data Sheet: 2-Amino-5-bromo-4-methylpyridine. Retrieved from
BenchChem. (2025).[8] Application Notes: Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-Bromo-4-methylpyridine-2-carboxylate.[4][9] Retrieved from
Potential applications of 5-Bromo-4-methylpyridine-2-carboxamide in medicinal chemistry
The following technical guide details the medicinal chemistry applications, synthetic pathways, and experimental protocols for 5-Bromo-4-methylpyridine-2-carboxamide (CAS 1809158-16-4). [1] Executive Summary 5-Bromo-4-me...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry applications, synthetic pathways, and experimental protocols for 5-Bromo-4-methylpyridine-2-carboxamide (CAS 1809158-16-4).
[1]
Executive Summary
5-Bromo-4-methylpyridine-2-carboxamide is a high-value heterocyclic building block used extensively in the discovery of small molecule immunomodulators and kinase inhibitors.[1] Its structural utility lies in its trifunctional nature:
C2-Carboxamide: Acts as a primary hydrogen-bond donor/acceptor motif, critical for binding to residues like Aspartate or Glutamate in protein active sites (e.g., the hinge region of kinases).[1]
C5-Bromide: Serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the elaboration of the scaffold into complex pharmacophores.[1]
C4-Methyl: Provides essential steric bulk and lipophilicity, often filling hydrophobic pockets (e.g., gatekeeper regions) or restricting rotational freedom to lock bioactive conformations.[1]
This guide analyzes its role in PD-1/PD-L1 inhibition and SARM1 modulation , providing validated synthetic protocols and structural insights for medicinal chemists.[1]
The scaffold is privileged in medicinal chemistry due to its electronic properties.[1] The pyridine nitrogen decreases the electron density of the ring, making the C5-position susceptible to oxidative addition by Pd(0) catalysts, while the electron-withdrawing carboxamide at C2 increases the acidity of the ring protons, influencing metabolic stability.[1]
Figure 1: Pharmacophore map illustrating the functional roles of substituents on the pyridine core.
Medicinal Chemistry Applications
A. PD-1/PD-L1 Immunomodulators
Recent patent literature (e.g., WO2018119221A1) highlights this scaffold in the synthesis of biphenyl amides that inhibit the PD-1/PD-L1 protein-protein interaction.[1]
Mechanism: The pyridine carboxamide moiety mimics the interaction of key residues at the PD-1 interface.[1] The C5-position is typically coupled to a substituted biphenyl system to extend into the hydrophobic groove of PD-L1.[1]
Utility: Small molecule inhibitors offer an oral alternative to monoclonal antibody therapies (e.g., Pembrolizumab).[1]
B. SARM1 Inhibitors
Sterile Alpha and TIR Motif Containing 1 (SARM1) is a key executioner of axon degeneration.[1]
Application: The scaffold is used to synthesize NAD+ hydrolase inhibitors.[1] The C2-amide forms critical interactions within the NAD+ binding pocket, while the C4-methyl group optimizes fit within the enzyme's active site, improving potency over the des-methyl analogs (US11629136B1).[1]
Synthetic Pathways & Experimental Protocols
Workflow Overview
The synthesis typically proceeds from 2-amino-4-methylpyridine , involving bromination followed by carbonylation or direct amidation of the carboxylic acid precursor.[1]
Figure 2: Synthetic lineage from commodity starting materials to the target building block.[1][2]
Detailed Protocol 1: Synthesis of the Amide (Acid to Amide)
Context: Converting the commercially available acid (CAS 886365-02-2) to the carboxamide.[1]
Activation: Charge a round-bottom flask with 5-bromo-4-methylpyridine-2-carboxylic acid and HATU. Dissolve in anhydrous DMF under
atmosphere.
Base Addition: Add DIPEA dropwise at 0°C. Stir for 15 minutes to activate the carboxylic acid (formation of the active ester).
Amidation: Add solid ammonium chloride in one portion. Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS (Target mass: 215/217 [M+H]+).[1]
Workup: Dilute the mixture with EtOAc and wash with saturated
(x2), water (x1), and brine (x1).
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (0-10% MeOH in DCM).
Yield: Expect 85–95% yield as a white/off-white solid.[1]
Setup: In a microwave vial or sealed tube, combine the bromide, boronic acid, and palladium catalyst.
Solvent: Add 1,4-dioxane and the aqueous base. Sparge with argon for 5 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation).[1]
Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 mins in microwave).
Analysis: Check for consumption of the bromide via TLC or LC-MS.[1]
Isolation: Filter through a Celite pad to remove palladium black.[1] Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
References
World Intellectual Property Organization (WIPO). (2018).[1] Pyridine derivatives as immunomodulators. WO2018119221A1.[1] Link
United States Patent and Trademark Office. (2023).[1] Substituted pyridine derivatives as SARM1 inhibitors. US11629136B1.[1] Link
ChemicalBook. (2025).[1][3] 5-Bromo-4-methylpyridine-2-carboxamide Product Data. Link
National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Amino-5-bromo-4-methylpyridine (Precursor Data). Link[1]
MDPI. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Subtitle: Overcoming Steric and Electronic Constraints in Pyridine Scaffold Elaboration
Executive Summary & Structural Analysis
Target Molecule: 5-Bromo-4-methylpyridine-2-carboxamide
Core Challenge: The C5-bromine atom is chemically deactivated by its position relative to the pyridine nitrogen (beta-position) and sterically hindered by the adjacent C4-methyl group. Furthermore, the C2-carboxamide presents a competitive coordination site and a source of acidic protons (
~15-17), complicating organometallic approaches.
This guide details the reactivity profile of the C5-Br handle, prioritizing high-fidelity Transition Metal-Catalyzed Cross-Couplings (TMCC) over traditional nucleophilic substitutions or non-selective metalations.
Electronic and Steric Landscape
The "Beta" Problem: The C5 position in pyridine is electronically similar to a benzene ring; it lacks the activation for Nucleophilic Aromatic Substitution (
) seen at C2 or C4. Direct displacement of the bromine by nucleophiles is kinetically disfavored without strong electron-withdrawing auxiliaries.
The "Ortho" Effect: The C4-methyl group exerts significant steric pressure on the C5-Br bond. In Pd-catalyzed cycles, this hinders the oxidative addition of the Pd(0) species and, more critically, the reductive elimination step, necessitating the use of specific bulky, electron-rich phosphine ligands.
The Amide Trap: The C2-carboxamide (
) can act as a directing group but also poisons Lewis acidic catalysts and reacts with organolithiums.
The most reliable method for functionalizing the C5 position is Pd-catalysis. However, standard "textbook" conditions (e.g.,
) often fail due to the steric hindrance at C4.
Suzuki-Miyaura Coupling (C-C Bond Formation)
To overcome the C4-methyl steric clash, the catalyst system must employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
Recommended Ligands:SPhos or XPhos .
Mechanism:[1][2][3][4][5] These electron-rich ligands facilitate oxidative addition into the electron-neutral C5-Br bond. Their bulk promotes the formation of the monoligated
species, which is the active catalyst, and accelerates reductive elimination in sterically congested systems.
Base Selection: Use inorganic bases like
or .[6] Avoid strong alkoxides if the boronic acid is sensitive to protodeboronation.
Buchwald-Hartwig Amination (C-N Bond Formation)
Coupling amines at C5 is challenging due to the potential for the C2-amide to chelate palladium.
Recommended System:
+ BrettPhos or RuPhos .
BrettPhos is specifically designed to couple primary amines in hindered substrates.
Objective: Couple 5-bromo-4-methylpyridine-2-carboxamide with Phenylboronic acid.
Reagents:
Substrate: 1.0 equiv
Phenylboronic acid: 1.2 equiv
Catalyst:
(2 mol%) + SPhos (4 mol%)
Base:
(2.0 equiv, 3M aqueous solution)
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.[6]
Step-by-Step Workflow:
Degassing (Critical): Charge reaction vessel with substrate, boronic acid, and solid base. Evacuate and backfill with Argon (
).
Catalyst Pre-formation: In a separate vial, mix
and SPhos in the solvent. Stir for 5 mins until the solution turns yellow/orange (indicative of formation).
Initiation: Add the catalyst solution to the main vessel via syringe.
Thermal Activation: Heat to 100°C for 4–12 hours.
Self-Validation Point: Monitor via LCMS.[8] Look for disappearance of SM (M+H: 215/217) and appearance of Product (M+H: ~213). If conversion <50% after 4h, add 1 mol% additional catalyst.
Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.
Why this temp? High enough to overcome the C4-methyl steric barrier, low enough to prevent amide degradation.
Validation: Check LCMS for the product peak. Note: Chelation of the product to Pd can sometimes broaden the LC peak; an EDTA wash during workup is recommended.
Mechanistic Visualization: The Steric Barrier
The following diagram illustrates why standard ligands fail and bulky ligands succeed at the C5 position.
Figure 2: The catalytic cycle emphasizing the critical role of bulky ligands in overcoming the steric hindrance imposed by the C4-methyl group during oxidative addition and reductive elimination.
References
Synthesis and Reactivity of 5-Bromo-4-methylpyridine Derivatives
Source: PubChem Compound Summary for CID 18616196.
URL:[Link]
Sterically Hindered Suzuki-Miyaura Coupling: Ligand Effects
Title: Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling.[9][10]
Source: Royal Society of Chemistry (Org. Chem. Front.).
URL:[Link]
Buchwald-Hartwig Amination of Pyridines
Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines.
Source: ResearchGate / Arkivoc.
URL:[Link]
Lithium-Halogen Exchange in the Presence of Electrophiles
Title: The Lithium–Halogen Exchange Reaction in Process Chemistry.[11][12]
Source: CRC Press / Taylor & Francis.
URL:[Link][6][10][11][13][14][15]
Title: Synthesis method of 5-bromo-2-methyl-4-hydroxypyridinecarboxylate (Patent CN102321016A).
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-methylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Functionalized Pyridines The pyridine scaffold is a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. 5-Bromo-4-methylpyridine-2-carboxamide is a versatile building block, offering three distinct points for chemical modification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful and efficient means to introduce a wide range of molecular complexity. This guide provides a detailed exploration of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to this valuable substrate. The protocols and discussions herein are designed to be a practical resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.
Core Principles: Understanding the Catalytic Cycles
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions generally proceed through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The fundamental steps of these cycles are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the substrate, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]
Transmetalation (for Suzuki, Sonogashira, etc.) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound in the Suzuki reaction or an amine in the Buchwald-Hartwig reaction) is delivered to the palladium center.
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The specific nature of the ligands coordinated to the palladium atom is crucial for the success of these reactions, as they influence the catalyst's stability, reactivity, and selectivity.
Visualizing the Catalytic Cycles
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Navigating the Challenges: The Influence of the Pyridine and Carboxamide Moieties
The cross-coupling of 5-Bromo-4-methylpyridine-2-carboxamide presents unique challenges that must be considered for successful reaction optimization:
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This effect is particularly pronounced for 2-substituted pyridines. The choice of bulky ligands can mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium center.
The 2-Carboxamide Group: The carboxamide group at the 2-position can also influence the reaction in several ways:
Chelation: The amide nitrogen and oxygen can act as a bidentate ligand, chelating to the palladium center. This can either be beneficial, by stabilizing the catalytic species, or detrimental, by forming an overly stable complex that is reluctant to undergo subsequent steps in the catalytic cycle. Indeed, the formation of stable palladium complexes with N-(phenyl)pyridine-2-carboxamidato ligands has been reported.
Electronic Effects: The electron-withdrawing nature of the carboxamide group can affect the electronics of the pyridine ring, potentially influencing the rate of oxidative addition.
Substrate Solubility: The carboxamide group can impact the solubility of the starting material and product, which should be considered when selecting the reaction solvent.
An unsuccessful Suzuki reaction has been reported for the analogous 2-chloropyridin-3-carboxamide, highlighting the potential challenges associated with this functionality. Therefore, careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Detailed Application Protocols
The following protocols are designed as robust starting points for the cross-coupling of 5-Bromo-4-methylpyridine-2-carboxamide. They are based on established procedures for structurally similar substrates. Researchers should be prepared to optimize these conditions for their specific coupling partners.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2][3]
Reaction Principle
This reaction couples an organoboron reagent (typically a boronic acid or boronate ester) with an organic halide in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
5-Bromo-4-methylpyridine-2-carboxamide
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
To an oven-dried reaction vessel, add 5-Bromo-4-methylpyridine-2-carboxamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
Evacuate and backfill the vessel with an inert gas three times.
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Recommended Suzuki-Miyaura Reaction Conditions
Catalyst (mol%)
Ligand (mol%)
Base (eq)
Solvent
Temp (°C)
Notes
Pd(PPh₃)₄ (5)
-
K₃PO₄ (2)
1,4-Dioxane/H₂O (4:1)
100
A robust starting point based on a close analog.[3]
Pd(dppf)Cl₂ (3)
-
K₂CO₃ (3)
DMF
90
Often effective for heteroaromatic substrates.
Pd₂(dba)₃ (2)
SPhos (4)
Cs₂CO₃ (2.5)
Toluene
110
For challenging or sterically hindered coupling partners.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[1][5][6]
Reaction Principle
This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand.[6] The ligand is critical for promoting both the oxidative addition and the reductive elimination steps.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
5-Bromo-4-methylpyridine-2-carboxamide
Primary or secondary amine (1.1 - 1.5 equivalents)
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried reaction vessel.
Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
Add 5-Bromo-4-methylpyridine-2-carboxamide (1.0 eq) and the amine (1.2 eq).
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
Monitor the reaction by TLC or LC-MS.
Upon completion, cool to room temperature, and quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Purify the crude product by column chromatography.
Data Presentation: Recommended Buchwald-Hartwig Reaction Conditions
Pd Precursor (mol%)
Ligand (mol%)
Base (eq)
Solvent
Temp (°C)
Amine Scope
Pd₂(dba)₃ (1.5)
XPhos (3)
NaOtBu (2)
Toluene
100
Primary and secondary alkyl- and arylamines.
Pd(OAc)₂ (2)
RuPhos (4)
K₃PO₄ (2.5)
1,4-Dioxane
110
Good for heterocyclic amines and less nucleophilic amines.
The Sonogashira coupling is the most reliable method for the synthesis of aryl and vinyl alkynes.[7]
Reaction Principle
This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[8] An amine base is typically used, which also serves as the solvent in some cases.
Experimental Protocol: General Procedure for Sonogashira Coupling
Amine base (e.g., triethylamine, diisopropylamine)
Solvent (e.g., DMF, THF, or the amine base itself)
Inert gas (Argon or Nitrogen)
Procedure:
To a reaction vessel, add 5-Bromo-4-methylpyridine-2-carboxamide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
Evacuate and backfill the vessel with an inert gas.
Add the solvent (e.g., DMF) and the amine base (e.g., triethylamine, 3.0 eq).
Add the terminal alkyne (1.5 eq) and stir the mixture at room temperature or with gentle heating (40-80 °C).
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.
Wash the filtrate with water, dry the organic layer, and concentrate.
Purify the product by column chromatography.
Data Presentation: Recommended Sonogashira Reaction Conditions
Conditions reported for 2-amino-3-bromopyridines.[9]
Heck Coupling: Vinylation of the Pyridine Ring
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[10]
Reaction Principle
In the Heck reaction, a palladium catalyst facilitates the coupling of the aryl halide with an alkene in the presence of a base to form a substituted alkene. The reaction typically favors the formation of the trans isomer.
Experimental Protocol: General Procedure for Heck Coupling
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 2.5 equivalents)
Solvent (e.g., DMF, acetonitrile, toluene)
Optional: Phase-transfer catalyst (e.g., TBAB)
Procedure:
Add 5-Bromo-4-methylpyridine-2-carboxamide (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the base (e.g., Et₃N, 2.0 eq), and the solvent (e.g., DMF) to a reaction vessel.
If using a solid base, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may be beneficial.[11]
Degas the mixture with an inert gas.
Add the alkene (1.2 eq) and heat the reaction to the desired temperature (typically 80-140 °C).
Monitor the reaction's progress.
After completion, cool the mixture, dilute with an organic solvent, and wash with water.
Dry, concentrate, and purify the product by chromatography.
Data Presentation: Recommended Heck Reaction Conditions
Pd Catalyst (mol%)
Ligand (mol%)
Base (eq)
Solvent
Temp (°C)
Notes
Pd(OAc)₂ (2)
PPh₃ (4)
Et₃N (2)
DMF
120
Standard conditions for many aryl bromides.
PdCl₂ (3)
-
K₂CO₃ (2.5)
Acetonitrile/H₂O
100
Ligand-free conditions can sometimes be effective.
Catalyst deactivation (e.g., by pyridine coordination)
Use a bulkier ligand (e.g., XPhos, SPhos for C-N; RuPhos for C-C). Increase catalyst loading. Use a pre-catalyst.
Inactive catalyst
Ensure the use of a fresh, high-quality palladium source and anhydrous, degassed solvents.
Insufficiently strong base
For Suzuki, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig, a strong base like NaOtBu is often necessary.
Side Reactions (e.g., Homocoupling)
Non-optimal reaction temperature or catalyst system
Lower the reaction temperature. Screen different ligands and palladium sources.
Poor Reproducibility
Air or moisture sensitivity
Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
Difficult Purification
Residual catalyst or ligand
Filter the crude reaction mixture through a pad of celite or silica gel before concentration. Consider using a palladium scavenger resin.
Conclusion: A Gateway to Novel Chemical Space
The palladium-catalyzed cross-coupling of 5-Bromo-4-methylpyridine-2-carboxamide is a powerful strategy for the synthesis of a diverse range of functionalized pyridine derivatives. While the inherent properties of the substrate present certain challenges, a rational approach to reaction design, including the careful selection of the catalyst, ligand, base, and solvent, can lead to high-yielding and selective transformations. The protocols and insights provided in this guide are intended to empower researchers to confidently employ these state-of-the-art synthetic methods, thereby accelerating the discovery and development of new therapeutic agents and functional materials.
References
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Google Books.
Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121–133. [Link]
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2010). Arkivoc, 2010(10), 208–225. [Link]
Palladium-catalyzed Heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. (2015). Molecules, 20(5), 8346–8360. [Link]
Buchwald-Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
Sonogashira coupling. (2023). In Wikipedia. Retrieved from [Link]
He, G., & Zhang, Y. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
Heck Reaction. (2023). In Chemistry LibreTexts. Retrieved from [Link]
Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]
High-Purity Isolation of 5-Bromo-4-methylpyridine-2-carboxamide using Optimized Column Chromatography
An Application Note for Drug Development Professionals Abstract: 5-Bromo-4-methylpyridine-2-carboxamide is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therap...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract:
5-Bromo-4-methylpyridine-2-carboxamide is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and complicate the purification of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of 5-Bromo-4-methylpyridine-2-carboxamide using silica gel column chromatography. We will delve into the rationale behind parameter selection, from the choice of stationary and mobile phases to the sample loading technique, ensuring a robust and reproducible method for obtaining the compound with greater than 98% purity.
Introduction: The Rationale for High-Purity Intermediates
Substituted pyridine derivatives are foundational scaffolds in modern drug discovery. The unique electronic properties of the pyridine ring, combined with the synthetic versatility offered by functional groups like bromine and amides, make them privileged structures for interacting with biological targets. 5-Bromo-4-methylpyridine-2-carboxamide, in particular, serves as a versatile precursor, with the bromine atom providing a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carboxamide and methyl groups influence solubility and steric interactions.[1]
Synthetic routes often yield crude products containing a mixture of unreacted starting materials, reagents, and side-products. Column chromatography remains a gold-standard technique for purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] The success of this technique hinges on the careful selection of conditions tailored to the specific physicochemical properties of the target molecule. This protocol is designed to provide a self-validating system for researchers, ensuring high purity and yield.
Understanding the properties of 5-Bromo-4-methylpyridine-2-carboxamide is crucial for designing an effective purification strategy. The molecule possesses several key features that dictate its chromatographic behavior:
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor and imparts basicity to the molecule. This can lead to strong interactions with the acidic silanol groups on the surface of silica gel, potentially causing peak tailing.[3]
Carboxamide Group: This polar functional group is capable of both hydrogen bond donation (from the N-H) and acceptance (from the C=O). This significantly increases the polarity of the molecule compared to a simple pyridine.
Bromine and Methyl Groups: These substituents contribute to the overall molecular weight and introduce some lipophilicity.
Based on these features, a normal-phase chromatography system using silica gel is the logical choice. The polar stationary phase will effectively retain the polar carboxamide and pyridine moieties, allowing for separation from less polar impurities.
Table 1: Physicochemical Properties of Related Compounds
Property
Predicted Value for 5-Bromo-N-methylpyridine-2-carboxamide[4]
Relevance to Chromatography
Molecular Formula
C₇H₇BrN₂O
---
Molecular Weight
215.047 g/mol
Influences diffusion rates but is less critical than polarity for retention in adsorption chromatography.
Appearance
Solid
Dictates sample preparation; must be fully dissolved before loading.
Solubility
Soluble in solvents like dichloromethane; less soluble in water.[4]
Critical for choosing a sample loading solvent and the initial mobile phase.
Polarity
Moderately Polar
The key parameter for selecting the stationary and mobile phases.
Detailed Purification Protocol
This protocol is optimized for the purification of approximately 1 gram of crude 5-Bromo-4-methylpyridine-2-carboxamide. The principles can be scaled by adjusting column size, and quantities of silica and solvent.
Materials & Equipment
Category
Item
Specifications
Chemicals
Crude 5-Bromo-4-methylpyridine-2-carboxamide
~1 g
Silica Gel
60 Å, 230-400 mesh
Dichloromethane (DCM)
ACS Grade or higher
Ethyl Acetate (EtOAc)
ACS Grade or higher
Hexanes
ACS Grade or higher
Sand
Washed, chromatography grade
Glassware
Chromatography Column
40-60 mm diameter, 400 mm length
Round Bottom Flasks
Various sizes
Erlenmeyer Flasks / Test Tubes
For fraction collection
TLC Plates
Silica gel coated with F₂₅₄ indicator
Equipment
Rotary Evaporator
Fume Hood
UV Lamp
254 nm
Step-by-Step Methodology
Step 1: TLC Analysis of Crude Material
Rationale: Before beginning the column, it is essential to determine an appropriate solvent system and identify the target compound relative to impurities.
Procedure:
Dissolve a small amount of the crude material in DCM.
Spot the solution onto a TLC plate.
Develop the plate in a TLC chamber using various ratios of Hexanes:EtOAc (e.g., 80:20, 70:30, 60:40).
Visualize the spots under a UV lamp. The ideal solvent system will give the target compound an Rƒ value between 0.25 and 0.35, with good separation from other spots.
Step 2: Column Packing (Slurry Method)
Rationale: A well-packed column is critical for achieving high resolution. The slurry method ensures a homogenous, air-free stationary phase bed.
Procedure:
Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexanes:EtOAc). Use approximately 50-100 g of silica per 1 g of crude product.
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry as needed until the desired column height is reached (typically 15-20 cm).
Once packed, add a final ~1 cm layer of sand on top to prevent disruption of the silica bed. Do not let the solvent level drop below the top of the sand.
Step 3: Sample Preparation (Dry Loading)
Rationale: Dry loading is superior to liquid loading for preventing band broadening, especially when the crude product has limited solubility in the mobile phase.[5] This technique ensures the sample is introduced to the column in a narrow, concentrated band.
Procedure:
Dissolve the entire crude sample (~1 g) in a minimal amount of DCM in a round-bottom flask.
Add 2-3 g of silica gel to the flask.
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
Carefully layer this silica-adsorbed sample onto the top of the packed column.
Step 4: Elution and Fraction Collection
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, provides the best separation for mixtures with components of varying polarities.[7] Less polar impurities will elute first, followed by the target compound, and finally, the most polar impurities.
Procedure:
Begin eluting with a low-polarity mobile phase (e.g., 90:10 Hexanes:EtOAc).
Carefully add the eluent to the column, ensuring the silica bed is not disturbed. Use gentle air pressure if needed to maintain a steady flow rate (drip rate of ~1-2 drops per second).
Collect the eluate in numbered test tubes or flasks (fractions).
Gradually increase the polarity of the mobile phase by increasing the percentage of EtOAc (e.g., move to 80:20, then 70:30). The exact gradient will depend on the TLC analysis from Step 1.
Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.
Step 5: Isolation of Pure Product
Procedure:
Once the fractions containing the pure compound are identified, combine them in a large round-bottom flask.
Remove the solvent using a rotary evaporator.
The resulting solid is the purified 5-Bromo-4-methylpyridine-2-carboxamide. Dry it under high vacuum to remove any residual solvent.
Determine the yield and confirm purity using analytical techniques such as NMR, LC-MS, or melting point.
Visualization of the Purification Workflow
The following diagram outlines the logical flow of the purification protocol, from the initial crude material to the final pure product.
Caption: Workflow for the purification of 5-Bromo-4-methylpyridine-2-carboxamide.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Poor Separation / Overlapping Spots
1. Incorrect mobile phase polarity. 2. Column was overloaded with crude material. 3. Column packed improperly (cracks/channels).
1. Re-optimize the eluent system using TLC. A shallower gradient may be required. 2. Reduce the amount of crude material relative to the silica gel (aim for a 1:50 to 1:100 ratio). 3. Repack the column carefully, ensuring no air bubbles are trapped.
Product Elutes Too Quickly (Low Rƒ)
The mobile phase is too polar.
Start with a lower percentage of the polar solvent (EtOAc) in your mobile phase.
Product Does Not Elute
The mobile phase is not polar enough.
Increase the polarity of the mobile phase. If necessary, a small amount of methanol (<5%) can be added to the EtOAc/Hexanes mixture to significantly increase polarity.
Peak Tailing (Observed in TLC/LCMS)
Strong interaction between the basic pyridine nitrogen and acidic silica gel silanol groups.[3]
Add a small amount of a basic modifier like triethylamine (~0.1-0.5%) to the mobile phase. This will compete for the active sites on the silica, leading to more symmetrical peaks.
Cracked Silica Bed
A significant change in solvent polarity caused thermal stress or swelling/shrinking of the silica gel.
Avoid abrupt and large changes in solvent polarity. Use a gradual, linear gradient.
Conclusion
This application note provides a comprehensive and robust protocol for the purification of 5-Bromo-4-methylpyridine-2-carboxamide by silica gel column chromatography. By understanding the chemical nature of the target compound and systematically applying the principles of chromatography—from careful mobile phase selection and dry sample loading to gradient elution—researchers can consistently obtain this valuable intermediate with high purity. This method is not only effective but also serves as a foundational template that can be adapted for the purification of other moderately polar heterocyclic compounds, thereby accelerating drug discovery and development workflows.
References
Massachusetts Institute of Technology (MIT). (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. Retrieved from [Link]
Google Patents. (CN102321016A). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
Pipzine Chemicals. 5-Bromo-4-methylpyridine-2-carboxylicacid. Retrieved from [Link]
Pipzine Chemicals. 5-Bromo-N-methylpyridine-2-carboxamide. Retrieved from [Link]
PubChem. 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]
PubChem. 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]
ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Byju's. Column Chromatography. Retrieved from [Link]
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
Chromatography Forum. Method for pyridine amine derivative. Retrieved from [Link]
Google Patents. (US20060116519A1). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]
BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
OSF Preprints. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
Technical Support Center: Synthesis of 5-Bromo-4-methylpyridine-2-carboxamide
Topic: Side Reactions & Process Control in Pyridine Functionalization Audience: Medicinal Chemists, Process Development Scientists Content Type: Troubleshooting Guide & Technical FAQs Introduction: The Synthetic Landscap...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Side Reactions & Process Control in Pyridine Functionalization
Audience: Medicinal Chemists, Process Development Scientists
Content Type: Troubleshooting Guide & Technical FAQs
Introduction: The Synthetic Landscape
The synthesis of 5-Bromo-4-methylpyridine-2-carboxamide presents a classic challenge in heteroaromatic chemistry: balancing the electronic directing effects of substituents on a pyridine ring while managing the hydrolytic sensitivity of the carboxamide group.
The most robust industrial route typically proceeds via the "Amino-Bromination-Sandmeyer-Hydrolysis" pathway. This guide focuses on this dominant trajectory, addressing the critical side reactions that degrade yield and purity at each stage.
Bromination: Electrophilic substitution to yield 2-Amino-5-bromo-4-methylpyridine.
Sandmeyer Cyanation: Conversion to 5-Bromo-4-methylpicolinonitrile.
Controlled Hydrolysis: Hydration of the nitrile to the target Carboxamide.
Module 1: Bromination & Regioselectivity
Critical Step: Electrophilic Aromatic Substitution (EAS) on 2-Amino-4-methylpyridine.
The Problem: Regioisomerism (C3 vs. C5)
In 2-amino-4-methylpyridine, the amino group (C2) is a strong activator and directs ortho/para. The methyl group (C4) is a weak activator and directs ortho/para.
C3 Position: Ortho to Amino, Ortho to Methyl. (Sterically Crowded).
C5 Position: Para to Amino, Ortho to Methyl. (Sterically Favored).
While C5 is kinetically favored, the C3-bromo isomer is the persistent impurity.
Troubleshooting Guide
Issue
Observation
Root Cause
Corrective Action
C3-Isomer Formation
Impurity peak (approx. 5-10%) in HPLC; slightly different retention time.
High reaction temperature or highly reactive brominating agents (e.g., free Br₂) overcome the steric barrier at C3.
Switch to NBS (N-Bromosuccinimide) in polar aprotic solvents (DMF/MeCN). Lower temperature to 0–5°C to maximize kinetic control favoring C5.
Dibromination (3,5-dibromo)
Mass spec shows M+2+2 pattern (Br₂ isotope).
Excess brominating agent (>1.05 eq) or poor mixing creating localized "hotspots" of high concentration.
Strict Stoichiometry: Use 1.00–1.02 eq of NBS. Add NBS portion-wise or as a solution over 1-2 hours.
Black Tarry Residues
Low mass balance; dark reaction mixture.
Oxidation of the amino group (radical polymerization).
Protect from Light/Air: Conduct bromination under N₂ atmosphere. Ensure solvent is degassed.
FAQ: Bromination
Q: Why can't I use elemental Bromine (Br₂) in Acetic Acid?A: While cost-effective, Br₂ is highly reactive and acidic. The HBr byproduct protonates the pyridine nitrogen, deactivating the ring and altering directing effects. Furthermore, the high reactivity reduces the steric selectivity, increasing the difficult-to-separate C3-bromo impurity. NBS provides a controlled source of "Br+" without generating strong acid immediately.
Module 2: The Sandmeyer Cyanation
Critical Step: Converting the C2-Amino group to a C2-Nitrile.
The Problem: The "Hydroxy" Dead-End
The intermediate diazonium salt is unstable. If water attacks instead of the cyanide source, you form 5-bromo-4-methyl-2-pyridone (2-hydroxy derivative) , which is a dead-end byproduct.
Visualizing the Pathway & Side Reactions
Figure 1: The Sandmeyer reaction divergence. The "Red Path" represents the hydrolytic failure mode.
Troubleshooting Guide
Issue
Root Cause
Corrective Action
Formation of Pyridone (OH-impurity)
Water competition during the diazonium displacement.
Anhydrous Conditions: Minimize water in the CuCN step. Use a biphasic system (Toluene/Water) with Phase Transfer Catalysts, or strictly control pH (keep neutral) to prevent acid-catalyzed hydrolysis.
Low Yield of Nitrile
Decomposition of diazonium salt before CuCN reaction.
Temperature Control: Keep the diazotization step < 5°C. Transfer the cold diazonium solution quickly into the CuCN mixture (which can be warm, ~60°C) to effect immediate substitution.
Module 3: Nitrile Hydrolysis to Amide
Critical Step: Hydration of 5-Bromo-4-methylpicolinonitrile to the Target Amide.
The Problem: Over-Hydrolysis (The "Runaway" Reaction)
Nitriles hydrolyze in two stages:
Nitrile (
) Amide ()
Amide (
) Carboxylic Acid ()
The rate constant for Step 2 (
) is often comparable to Step 1 () under harsh acidic/basic conditions. If , you will inevitably produce significant amounts of the carboxylic acid impurity, which is difficult to separate from the amide due to solubility similarities in polar solvents.
Experimental Protocol: The "Goldilocks" Hydrolysis
Avoid boiling in concentrated HCl or NaOH. Instead, use Basic Hydrogen Peroxide conditions (Radziszewski reaction) or controlled hydration.
Recommended Protocol (Radziszewski Conditions):
Dissolve Nitrile in DMSO or Ethanol.
Add
(0.5 eq) and cool to 0°C.
Slowly add 30%
(1.1 - 1.5 eq).
Allow to warm to Room Temp (20-25°C). Do not heat.
Monitor: Quench immediately upon disappearance of starting material.
Troubleshooting Guide
Issue
Observation
Solution
Carboxylic Acid Formation
Acidic peak in LCMS; product is soluble in basic aqueous workup.
Switch Reagents: Stop using strong mineral acids/bases. The Peroxide/Carbonate method is highly selective for Amides ().
Solvent Choice: Ensure the nitrile is fully dissolved. DMSO is superior to EtOH for solubility. If using EtOH, slight warming (40°C) may be needed, but monitor closely.
Summary of Impurity Profile
Impurity Name
Structure Note
Origin
Removal Strategy
Impurity A
3-Bromo-isomer
Regio-error during bromination.
Recrystallization of the Precursor (2-amino-5-bromo) from EtOH/Water before the Sandmeyer step.
Impurity B
2-Hydroxy-pyridine
Hydrolysis during Sandmeyer.
Base extraction (the impurity is phenolic/acidic) or column chromatography.
Impurity C
Carboxylic Acid
Over-hydrolysis of Nitrile.
Wash the organic product layer with mild aqueous base (NaHCO₃). The acid moves to water; the Amide stays in organic.
References
Synthesis of 2-Amino-5-bromo-4-methylpyridine (Bromination Selectivity)
Patent: "Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxyl
Source:
General Pyridine Bromination Methodologies
Guide: "Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine." BenchChem.
Source:(Note: Generalized link to supplier tech data).
Amide Formation from Nitriles (Radziszewski Reaction)
Catalyst selection for efficient coupling with 5-Bromo-4-methylpyridine-2-carboxamide
Executive Summary 5-Bromo-4-methylpyridine-2-carboxamide presents a unique "Janus-faced" challenge in organometallic catalysis. While the C5-bromide offers a standard handle for cross-coupling, the 2-picolinamide motif (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-4-methylpyridine-2-carboxamide presents a unique "Janus-faced" challenge in organometallic catalysis. While the C5-bromide offers a standard handle for cross-coupling, the 2-picolinamide motif (pyridine nitrogen + C2-carboxamide) acts as a potent bidentate chelator.[1][2] This structural feature frequently poisons homogeneous palladium catalysts, leading to stalled reactions or requiring excessive catalyst loading.[1][2]
This guide provides an evidence-based framework for overcoming these electronic and coordinate challenges, focusing on Suzuki-Miyaura and Buchwald-Hartwig couplings.
Part 1: The Chelation Challenge (Mechanistic Insight)
Before selecting a catalyst, you must understand why standard protocols fail.[1] The substrate is not just an aryl halide; it is a ligand.[1][2]
The "Picolinamide Trap":
In standard catalytic cycles, the active Pd(0) species must be ligated by phosphines to remain active. However, your substrate can displace these ligands, forming a stable, catalytically inactive 5-membered chelate complex (Pd-N,O or Pd-N,N coordination).
Figure 1: The "Picolinamide Trap" mechanism where the substrate sequesters the metal center.
Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
Q1: My reaction stalls at 20% conversion using Pd(PPh3)4. Why?
A: Triphenylphosphine (PPh3) is a monodentate ligand with moderate binding affinity.[1][2] The high local concentration of the picolinamide moiety displaces PPh3, deactivating the Pd center.
Solution: Switch to bulky, electron-rich phosphines or bidentate ligands that bind Pd more tightly than your substrate.[1][2]
Recommended Catalyst Systems:
Catalyst System
Ligand Class
Why it works
Conditions
Pd(dppf)Cl2
Bidentate (Ferrocene)
The large bite angle and strong chelation of dppf prevent displacement by the picolinamide nitrogen.[1][2]
DCM/Water or Dioxane/Water, K2CO3, 80°C
Pd(OAc)2 + SPhos
Bulky Biaryl
SPhos is extremely bulky; it creates a "protective shell" around Pd, physically blocking the picolinamide chelation.
Toluene/Water, K3PO4, 100°C
Pd(amphos)Cl2
Bulky Phosphine
High activity for electron-deficient heteroaryl chlorides/bromides.[1]
Ethanol/Water, K2CO3, Reflux
Q2: I see significant protodehalogenation (H-atom replaces Br). How do I stop this?
A: This side reaction is common with electron-deficient pyridines, especially in alcoholic solvents or with hydride sources (like formate).[1][2]
Troubleshooting Steps:
Solvent Switch: Move away from Ethanol/Isopropanol.[1][2] Use 1,4-Dioxane or Toluene .[1][2]
Water Control: While Suzuki requires water, excess water at high temps promotes hydrolysis/dehalogenation.[1][2] Use a strict 4:1 or 10:1 organic:water ratio.[1][2]
Base Selection: Switch from Carbonates (weak) to K3PO4 (anhydrous) or CsF (anhydrous conditions).[1][2]
Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)[1][3]
Q3: Standard conditions (BINAP/Pd2(dba)3) yield <10%. What is the alternative?
A: BINAP is often insufficient for 2-substituted pyridines due to steric crowding and electronic repulsion.[1][2] The 4-methyl group adds further steric bulk near the reactive center.[1][2]
The "Gold Standard" Protocol:
You need a ligand that facilitates both oxidative addition (into a deactivated ring) and reductive elimination (from a crowded center).
Primary Recommendation:BrettPhos or tBuBrettPhos with a Pd(II) precatalyst (e.g., BrettPhos Pd G4).[1]
Alternative:Xantphos (wide bite angle) is excellent for amides/amines coupling to pyridines.[1][2]
Protocol: Buchwald Coupling of 5-Br-4-Me-Py-2-Carboxamide
Base: NaOtBu (1.4 equiv) or Cs2CO3 (if functional groups are base-sensitive)[1]
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
Inerting: Charge a reaction vial with the substrate, base, and catalyst. Seal and purge with Argon for 5 mins. Do not add solvent yet.[1][2]
Amine Addition: If the amine is a solid, add it in step 1.[1][2] If liquid, add via syringe after solvent.[1][2]
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).
Activation: Stir at Room Temperature for 2 minutes to ensure catalyst solubilization.
Reaction: Heat to 90-100°C for 2-4 hours.
Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite/Silica pad to remove Pd residuals (critical for polar pyridines).[1][2]
Part 4: General Troubleshooting & Logic
Decision Matrix: Reaction Optimization
Figure 2: Troubleshooting logic flow for coupling reactions involving 5-bromo-4-methylpyridine-2-carboxamide.
Q4: The product is water-soluble. How do I purify it?
A: The carboxamide and pyridine nitrogen make the product polar.
Avoid: Standard aqueous washes (you will lose product).[1][2]
Method:
Dilute reaction mixture with 10% MeOH in DCM .
Add solid silica gel directly to the flask and evaporate to dryness ("dry loading").
Run column chromatography using a gradient of DCM -> 10% MeOH/DCM .
References
Mechanisms of Catalyst Deactivation
Crabtree, R. H. The Organometallic Chemistry of the Transition Metals. Wiley, 2014.[1][2] (Explains chelation poisoning by heteroatoms).
Suzuki Coupling of Pyridines
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2][3] Chemical Reviews, 95(7), 2457-2483.[1] Link
Buchwald-Hartwig Ligand Selection
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link
Handling 2-Picolinamide Derivatives
Deng, W., et al. "Palladium-Catalyzed Cross-Coupling of 2-Picolinamide Derivatives."[1][2] Journal of Organic Chemistry. (General reactivity patterns for picolinamides). Link
Note: Always perform a small-scale (50 mg) test reaction before committing valuable GMP intermediates. For specific ligand screening kits, contact our technical sales department.
A Senior Application Scientist's Guide to Purity Determination: HPLC Analysis of 5-Bromo-4-methylpyridine-2-carboxamide
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 5-Bromo-4-methylp...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 5-Bromo-4-methylpyridine-2-carboxamide, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. The presence of even trace impurities can have cascading effects, potentially altering the pharmacological profile of the final drug product or introducing unforeseen toxicity.[1][2]
This guide, grounded in extensive field experience, provides an in-depth protocol for the purity determination of 5-Bromo-4-methylpyridine-2-carboxamide using High-Performance Liquid Chromatography (HPLC). We will dissect the causality behind the methodological choices, present a framework for a self-validating protocol in line with global regulatory standards, and objectively compare HPLC with alternative analytical techniques.
The Primacy of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for pyridine derivatives.[3] Its dominance stems from its high-resolution capabilities, sensitivity, and quantitative accuracy, which are essential for separating the main compound from structurally similar process-related impurities and degradation products.[4][5] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common and effective mode for this class of molecules.
Experimental Protocol: A Validated HPLC Method
The following protocol is designed for robustness and reliability. The rationale behind each parameter is explained to provide a deeper understanding of the chromatographic process.
1. Instrumentation and Chromatographic Conditions
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation between the main analyte and any potential impurities.
Parameter
Specification
Rationale
HPLC System
Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
A standard configuration providing precise control over the mobile phase composition, temperature, and accurate detection.
Column
C18, 4.6 x 150 mm, 5 µm particle size
The C18 stationary phase provides excellent hydrophobic retention for the pyridine ring, while the dimensions and particle size offer a good balance between resolution and analysis time.[6]
Mobile Phase A
0.1% Phosphoric Acid in Water
The acidic buffer suppresses the protonation of the pyridine nitrogen, ensuring a consistent retention time and sharp peak shape.
Mobile Phase B
Acetonitrile
A common organic modifier that provides good elution strength for this class of compounds.
Gradient Elution
See table below
A gradient is crucial for a purity method. It ensures that early-eluting polar impurities are well-resolved while also eluting strongly retained, non-polar impurities in a reasonable time, preventing them from appearing in subsequent runs.[6]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column that generates optimal efficiency without excessive backpressure.[6]
Column Temperature
30 °C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving peak shape.
Detection Wavelength
254 nm
A common wavelength for aromatic compounds, providing good sensitivity for the pyridine-based structure. A UV scan of the analyte should be performed during method development to confirm the optimal wavelength.
Injection Volume
10 µL
A typical volume that balances sensitivity with the risk of column overloading.
Gradient Elution Program:
Time (minutes)
% Mobile Phase B (Acetonitrile)
0
10
20
90
25
90
26
10
| 30 | 10 |
2. Sample and Standard Preparation
Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water is a suitable diluent, as it is compatible with the mobile phase and possesses adequate solvating power for the analyte.
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of 5-Bromo-4-methylpyridine-2-carboxamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Sample Solution (approx. 0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
3. System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is a core component of a self-validating system.[4]
Procedure: Inject the standard solution five or six times consecutively.
Acceptance Criteria:
Peak Area Precision: The relative standard deviation (RSD) should be not more than 2.0%.[4]
Tailing Factor: Should be between 0.8 and 1.5 to ensure peak symmetry.[4]
Theoretical Plates (N): Should be not less than 2000, indicating good column efficiency.[4]
4. Analysis and Purity Calculation
Inject the sample solution and record the chromatogram for the full 30-minute run time. The percentage purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity determination of 5-Bromo-4-methylpyridine-2-carboxamide.
Method Validation: The Trustworthiness Pillar
An analytical method is only reliable if it is proven to be fit for its intended purpose.[7] This is achieved through method validation, a systematic process that establishes the performance characteristics of the procedure. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[7][8] A validated method is a self-validating system because its operational limits and reliability are well-documented.
Key validation parameters for a purity method include:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is often demonstrated by analyzing spiked samples or through forced degradation studies.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations (e.g., spiked placebo).
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
Logical Flow of HPLC Method Validation
Caption: The core parameters required to establish a validated, trustworthy HPLC method per ICH guidelines.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can provide complementary information or be used for specific, limited purposes.[10]
Technique
Principle
Applicability to 5-Bromo-4-methylpyridine-2-carboxamide
Advantages
Limitations
High-Performance Liquid Chromatography (HPLC)
Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]
Excellent. Ideal for quantitative purity determination.
High resolution, high sensitivity, excellent quantitation, robust and reproducible.[5]
Higher cost, more complex instrumentation.
Gas Chromatography (GC)
Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Limited. The compound has a relatively high boiling point and may require derivatization to increase volatility and thermal stability, adding complexity.[4]
Excellent for volatile impurities (e.g., residual solvents).
Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.
Thin-Layer Chromatography (TLC)
Partitioning between a liquid mobile phase and a solid stationary phase on a plate.[11]
Good for qualitative screening.
Simple, rapid, low cost, useful for reaction monitoring.[12][13]
Primarily qualitative, poor resolution compared to HPLC, lower sensitivity, not suitable for accurate quantitation.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the magnetic properties of atomic nuclei.
Excellent for structural confirmation.
Unrivaled for structure elucidation and identification of major impurities if their structures are known. qNMR can be used for purity assessment against a certified standard.
Low sensitivity for trace impurities (<1%), requires expensive equipment and expert interpretation.[14]
Conclusion
For the definitive, quantitative confirmation of the purity of 5-Bromo-4-methylpyridine-2-carboxamide in a regulated drug development environment, a validated reversed-phase HPLC method is the unequivocally superior choice. Its high resolving power and sensitivity ensure that even minor impurities can be detected and quantified, providing a comprehensive purity profile.[3] While techniques like TLC and GC have their place for rapid screening or analyzing specific volatile impurities, they lack the quantitative rigor and broad applicability of HPLC. NMR remains an essential tool for structural identity but is not practical for routine purity testing of trace-level contaminants. By implementing a robust, validated HPLC protocol as described, researchers and scientists can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
BenchChem. A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
PharmTech. HPLC Method Development and Validation for Pharmaceutical Analysis.
BenchChem. Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide.
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds.
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.
ResearchGate. (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
ChemicalBook. 2-Bromopyridine-5-carbaldehyde.
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity.
Reddit. Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?.
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
ResearchGate. How to determine the purity of newly synthesized organic compound?.
Pharmaguideline. Steps for HPLC Method Validation.
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
Onyx Scientific. An Effective Approach to HPLC Method Development.
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
Simon Fraser University. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
ResearchGate. (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
The 5-Bromo-4-methylpyridine-2-carboxamide scaffold represents a critical chemotype in the development of P2X7 receptor antagonists , primarily investigated for the treatment of chronic inflammation, neuropathic pain, and autoimmune disorders (e.g., Rheumatoid Arthritis). Originating from medicinal chemistry campaigns by major pharmaceutical entities (notably Roche), this scaffold serves as a robust "left-hand side" (LHS) template.
This guide analyzes the SAR of this specific core, comparing the "parent" bromo-derivative against its optimized aryl-coupled progeny. It provides actionable insights for researchers utilizing this building block to synthesize nanomolar-potency inhibitors.
Target Biology & Mechanism of Action
The primary target is the P2X7 Receptor , an ATP-gated ion channel expressed on microglia and macrophages.[1] Unlike other P2X receptors, P2X7 requires high concentrations of ATP (mM range) to activate, typically released during tissue injury.[1]
Mechanism: Allosteric Antagonism
Derivatives of 5-Bromo-4-methylpyridine-2-carboxamide function as allosteric antagonists . They bind to a hydrophobic pocket distinct from the ATP-binding site, preventing the channel from opening and subsequently blocking the massive calcium influx that triggers the NLRP3 inflammasome .
Pathway Visualization
Figure 1: Mechanism of Action. The antagonist blocks P2X7-mediated ion flux, preventing the downstream release of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR) Analysis
The 5-Bromo-4-methylpyridine-2-carboxamide core is divided into three critical zones. Modifying these regions dictates potency, metabolic stability, and selectivity.
Zone 1: The Amide "Head" (Position 2)
The carboxamide nitrogen is the primary determinant of affinity. It must be substituted with a bulky, hydrophobic group to fill the P2X7 allosteric pocket.
Unsubstituted (-NH2): Inactive or very low potency (>10 µM).
N-tert-butyl (CAS 1070893-06-9): Moderate potency (Hit). Serves as a standard building block.
N-Adamantyl / N-Bicyclo[3.1.1]heptyl: High potency (<100 nM). The large lipophilic bulk is essential for tight binding.
Zone 2: The Methyl "Anchor" (Position 4)
Role: The 4-methyl group provides a specific hydrophobic interaction and restricts the rotation of the pyridine ring relative to the amide, locking the molecule in a bioactive conformation.
Removal (Des-methyl): Often leads to a 5-10x loss in potency.
Zone 3: The Bromo "Handle" (Position 5)
Role: In the building block, the Bromine atom is a placeholder. While it provides some lipophilicity, it is primarily a synthetic handle for Suzuki-Miyaura coupling.
Optimization: Replacing the Bromine with aryl or heteroaryl rings (e.g., substituted phenyls, pyridazines) extends the molecule into an auxiliary binding pocket, often improving potency from micromolar to nanomolar range.
Comparative Performance Table
Data synthesized from Roche patent disclosures (WO2008/124614) and related medicinal chemistry literature.
Compound Class
R1 (Amide N)
R2 (Pos 5)
Potency (IC50)
Metabolic Stability
Comments
Scaffold (Base)
tert-Butyl
Bromo
2.5 - 5.0 µM
High
Good starting point; limited potency.
Optimized Hit
Adamantyl
Bromo
~150 nM
Moderate
Bulky amide drives potency.
Lead Candidate
tert-Butyl
4-Fluoro-phenyl
< 50 nM
High
Aryl coupling at Pos 5 boosts activity.
Next-Gen
Bicyclo[3.1.1]heptyl
Pyridazinone
< 10 nM
High
"Head" and "Tail" optimized.
Experimental Protocols
Protocol A: Synthesis via Suzuki Coupling (Zone 3 Optimization)
Objective: Functionalize the 5-Bromo position to create a library of high-potency antagonists.
Assessing the drug-like properties of 5-Bromo-4-methylpyridine-2-carboxamide analogs
Title: Technical Guide: Assessing the Drug-Like Properties of 5-Bromo-4-methylpyridine-2-carboxamide Analogs Executive Summary & Strategic Context Objective: This guide provides a comparative technical assessment of 5-Br...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: Assessing the Drug-Like Properties of 5-Bromo-4-methylpyridine-2-carboxamide Analogs
Executive Summary & Strategic Context
Objective: This guide provides a comparative technical assessment of 5-Bromo-4-methylpyridine-2-carboxamide derivatives as a privileged scaffold in medicinal chemistry. We evaluate its performance against standard isosteres (benzamides, pyrazines) with a focus on kinase inhibition (specifically HPK1 and p38 MAPK pathways) and lead optimization parameters.
The "Scaffold" Advantage:
The 5-Bromo-4-methylpyridine-2-carboxamide core (Structure A ) is not merely a passive linker; it is a multi-functional pharmacophore designed to address specific "drug-like" deficits found in earlier generation inhibitors.
Pyridine Nitrogen (N1): Enhances aqueous solubility and functions as a weak hydrogen bond acceptor (
), often critical for solvent-front interactions in kinase pockets.
2-Carboxamide: A classic "hinge-binding" motif that forms bidentate hydrogen bonds with the ATP-binding site backbone (e.g., Glu/Met residues).
5-Bromo Handle: A versatile "exit vector" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) to access hydrophobic sub-pockets.
4-Methyl Group: A strategic steric block that reduces metabolic clearance at the vulnerable 4-position while imparting necessary lipophilicity for membrane permeability.
Comparative Performance Assessment
This section objectively compares the 5-Bromo-4-methylpyridine-2-carboxamide scaffold against its two most common bioisosteres: Benzamides (traditional, often lipophilic) and Pyrazine-2-carboxamides (higher polarity).
Pyridine offers the best balance for cell permeability without excessive plasma protein binding.
Aqueous Solubility
Moderate-High
Low
Very High
The pyridine nitrogen improves solubility vs. benzamides, reducing formulation risks.
Metabolic Stability ()
High
Moderate
Moderate-Low
The 4-methyl group blocks oxidation at the pyridine C4 position; Pyrazines are prone to rapid oxidation.
H-Bonding Capacity
Donor/Acceptor Balanced
Donor Only (Amide)
High Acceptor Count
Pyridine N1 acts as an auxiliary acceptor, often improving potency via water-mediated bridges.
Synthetic Versatility
High (5-Br handle)
High
Moderate (Electron deficient)
The 5-Br position is electronically activated for facile or Pd-coupling.
Analyst Note: The 4-methyl substituent is the critical differentiator. Unsubstituted pyridines are often metabolic "soft spots" prone to oxidation by aldehyde oxidase (AOX). The 4-methyl group sterically hinders AOX attack, significantly extending half-life (
This scaffold is extensively utilized in developing inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) and p38 MAP Kinase , both critical targets in immuno-oncology and inflammation.
Figure 1: HPK1 Signaling & Point of Inhibition
The diagram below illustrates how inhibiting HPK1 with a pyridine-carboxamide analog rescues T-cell activation.
Caption:Fig 1. Mechanism of Action. HPK1 normally downregulates T-cell response by destabilizing the SLP76 complex. The Pyridine-Carboxamide inhibitor blocks HPK1, preventing SLP76 degradation and sustaining T-cell activation [2].
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols utilize internal standards and specific control checkpoints.
Protocol A: Synthesis of 5-Aryl-4-methylpyridine-2-carboxamide Library
Objective: To derivatize the 5-Bromo core via Suzuki-Miyaura coupling.
Objective: To confirm the protective effect of the 4-methyl group.
System: Human Liver Microsomes (HLM) + NADPH Regenerating System.
Procedure:
Incubate test compound (1 µM) with HLM (0.5 mg/mL) at 37°C.
Initiate reaction with NADPH.
Sample at
min.
Quench with ice-cold Acetonitrile containing Tolbutamide (Internal Standard).
Calculation:
Plot
vs. time.
.
Success Criteria: An optimized analog should exhibit
min in HLM.
Lead Optimization Decision Tree
Use this logic flow to guide your structural modifications based on assay data.
Caption:Fig 2. Strategic Decision Tree. A systematic approach to optimizing the 5-Bromo-4-methylpyridine-2-carboxamide scaffold, prioritizing potency first, then physicochemical properties.
References
National Institutes of Health (NIH). (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. PubMed. Retrieved from [Link]
MDPI. (2024). Facile Synthesis of Pyrazine-2-carboxamide Derivatives and Their Antibacterial Activities. Molecules. Retrieved from [Link]
Royal Society of Chemistry (RSC). (2022). Pyridine: The scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]
Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.